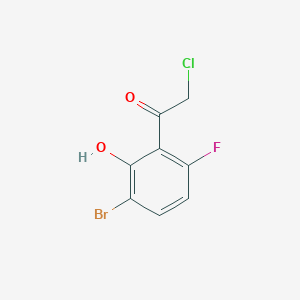
3'-Bromo-6'-fluoro-2'-hydroxyphenacyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Bromo-6’-fluoro-2’-hydroxyphenacyl chloride is a chemical compound primarily used in scientific research. It is known for its unique structure, which includes bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride backbone. This compound is often utilized in various chemical reactions and has significant applications in different fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-6’-fluoro-2’-hydroxyphenacyl chloride typically involves electrophilic aromatic substitution reactions. The process begins with the bromination and fluorination of a phenacyl chloride precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and hydroxylation reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3’-Bromo-6’-fluoro-2’-hydroxyphenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, as well as oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while oxidation can lead to the formation of corresponding quinones .
Aplicaciones Científicas De Investigación
3’-Bromo-6’-fluoro-2’-hydroxyphenacyl chloride is widely used in scientific research due to its versatile reactivity and unique properties. Some of its applications include:
Mecanismo De Acción
The mechanism of action of 3’-Bromo-6’-fluoro-2’-hydroxyphenacyl chloride involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The bromine and fluorine atoms enhance its reactivity, allowing it to form stable intermediates and products. These interactions can affect various biochemical pathways, making it a valuable tool in research .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3’-Bromo-6’-fluoro-2’-hydroxyphenacyl chloride stands out due to its specific substitution pattern, which imparts unique reactivity and properties. The presence of both bromine and fluorine atoms, along with a hydroxyl group, makes it particularly useful in selective chemical transformations and research applications .
Propiedades
Fórmula molecular |
C8H5BrClFO2 |
|---|---|
Peso molecular |
267.48 g/mol |
Nombre IUPAC |
1-(3-bromo-6-fluoro-2-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-4-1-2-5(11)7(8(4)13)6(12)3-10/h1-2,13H,3H2 |
Clave InChI |
RCNKQQLNVWXKCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)C(=O)CCl)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


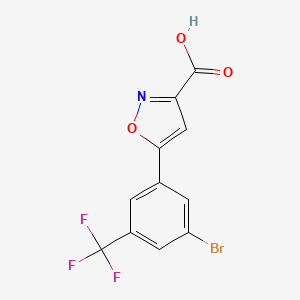

![3-[3-(Diethylamino)propylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13716935.png)
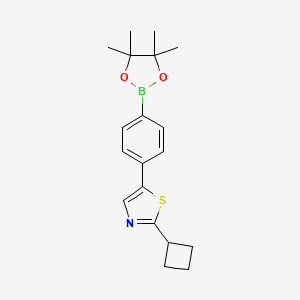
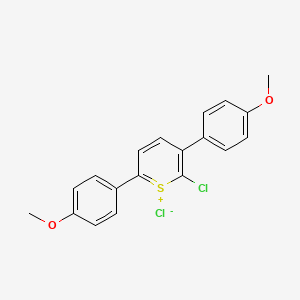
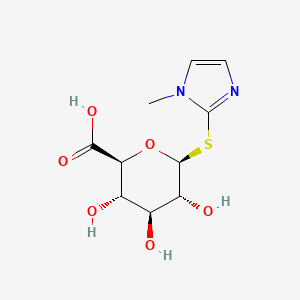
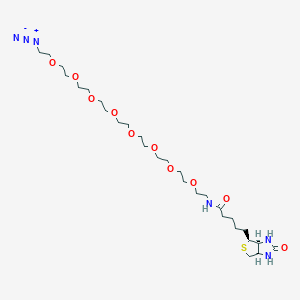



![4-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrido[3,2,1-ij]quinolin-4-ium Hydroxide](/img/structure/B13716989.png)
![2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol](/img/structure/B13716997.png)
![(5S)-5-[(2R)-butan-2-yl]morpholin-3-one](/img/structure/B13717003.png)
![6-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13717012.png)
